methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of isothiazoles. Isothiazoles are known for their diverse biological activities and are used in various industrial applications due to their antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate involves multiple steps. One common synthetic route includes the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2) to form an intermediate compound. This intermediate undergoes nucleophilic displacement to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial and antifungal properties make it useful in biological studies.
Industry: The compound is used in the formulation of biocides and preservatives.
Mechanism of Action
The mechanism of action of methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact pathways and molecular targets vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds to methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate include:
2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Known for its antimicrobial properties.
4-Benzoyl-2-methylisothiazol-3(2H)-one: Used in the synthesis of various pharmaceuticals.
This compound stands out due to its unique combination of a piperidine ring and an isothiazole moiety, which enhances its biological activity and versatility in different applications.
Properties
IUPAC Name |
methyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-24-16(21)11-6-8-17(9-7-11)14(19)10-18-15(20)12-4-2-3-5-13(12)25(18,22)23/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNSOLHUBCRYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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